molecular formula C5H9N3O B172631 4-Amino-1-ethyl-1H-pyrazol-5-ol CAS No. 198885-81-3

4-Amino-1-ethyl-1H-pyrazol-5-ol

Cat. No.: B172631
CAS No.: 198885-81-3
M. Wt: 127.14 g/mol
InChI Key: CWFAXXKVJJHNIN-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-1H-pyrazol-5-ol is a pyrazole derivative featuring an amino group at the 4-position, a hydroxyl group at the 5-position, and an ethyl substituent at the 1-position. This compound belongs to the 4-aminopyrazol-5-ol class, which has garnered interest due to its structural similarity to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically approved antioxidant and neuroprotective agent .

Properties

CAS No.

198885-81-3

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-amino-2-ethyl-1H-pyrazol-3-one

InChI

InChI=1S/C5H9N3O/c1-2-8-5(9)4(6)3-7-8/h3,7H,2,6H2,1H3

InChI Key

CWFAXXKVJJHNIN-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(=CN1)N

Canonical SMILES

CCN1C(=O)C(=CN1)N

Synonyms

1H-Pyrazol-5-ol,4-amino-1-ethyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The synthesis and evaluation of 4-aminopyrazol-5-ols as Edaravone analogs have been explored to optimize antioxidant activity. Key structural comparisons include:

Compound Substituents Key Features
4-Amino-1-ethyl-1H-pyrazol-5-ol R1 = Ethyl, R2 = Hydroxyl, R4 = Amino Ethyl group enhances lipophilicity; amino and hydroxyl groups enable H-bonding
Edaravone R1 = Methyl, R2 = Phenyl Approved for ALS treatment; phenyl group increases aromatic interactions
Pyrazole 1a–1j (generic) Variable R1/R2 Substituents modulate solubility, steric effects, and redox potential

Key Findings from Research:

  • Antioxidant Activity: Ethyl-substituted analogs like 4-Amino-1-ethyl-1H-pyrazol-5-ol show comparable or superior radical-scavenging activity to Edaravone in vitro, attributed to the electron-donating amino group stabilizing reactive intermediates .
  • Hydrogen Bonding: The hydroxyl and amino groups facilitate robust hydrogen-bond networks, enhancing crystallinity and stability. Graph set analysis (e.g., Etter’s rules) reveals patterns such as self-complementary dimerization, critical for crystal packing .
  • Solubility and Bioavailability : The ethyl group improves lipid solubility over methyl analogs but may reduce aqueous solubility compared to hydroxyl-rich derivatives (e.g., 5-hydroxypyrazoles) .

Crystallographic and Intermolecular Interaction Analysis

Structural studies using programs like SHELXL () highlight differences in molecular packing. For example:

  • 4-Amino-1-ethyl-1H-pyrazol-5-ol forms a 2D hydrogen-bonded network via N–H···O and O–H···N interactions, contrasting with Edaravone’s π-stacking-dominated packing .
  • Substituent size (ethyl vs. methyl) influences unit cell parameters; bulkier groups reduce packing efficiency but enhance thermal stability .

Pharmacological and Industrial Relevance

  • Neuroprotection : Ethyl-substituted analogs demonstrate improved blood-brain barrier penetration compared to phenyl-substituted Edaravone, a critical factor for CNS-targeted therapeutics .
  • Material Science : The compound’s hydrogen-bonding propensity makes it a candidate for designing co-crystals with enhanced physicochemical properties .

Preparation Methods

Reaction of Ethyl Hydrazine with β-Ketonitriles

A widely employed method involves the condensation of ethyl hydrazine with β-ketonitriles. For example, ethyl (ethoxymethylene)cyanoacetate reacts with ethyl hydrazine in toluene under reflux to form 5-amino-1-ethylpyrazole-4-carboxylic acid ethyl ester, followed by hydrolysis and decarboxylation (Figure 1).
Reaction Conditions :

  • Solvent: Toluene

  • Temperature: Reflux (110–120°C)

  • Yield: 72% after hydrolysis.

Key Data:

PrecursorProductYieldReference
Ethyl (ethoxymethylene)cyanoacetate5-Amino-1-ethylpyrazole-4-carboxylate72%

Cyclization of α-Chloroacetonitrile Derivatives

Michael-Type Addition with Chloroacetonitrile

3-Oxo-2-arylhydrazononitriles undergo cyclization with α-chloroacetonitrile to yield 4-aminopyrazoles. Adapting this method, 3-oxo-2-ethylhydrazononitrile reacts with chloroacetonitrile to form 4-amino-1-ethyl-1H-pyrazol-5-ol via acyclic intermediates.
Optimization :

  • Solvent: Ethanol

  • Temperature: 80°C

  • Yield: 68–85%.

Decarboxylation of Carboxylic Acid Intermediates

Hydrolysis and Thermal Decarboxylation

Ethyl 5-amino-1-ethylpyrazole-4-carboxylate is hydrolyzed using aqueous NaOH to the carboxylic acid, which undergoes decarboxylation at 160–170°C to yield the target compound.
Critical Parameters :

  • Decarboxylation Temperature: 160–170°C

  • Catalyst: None required

  • Yield: 70–78%.

Reduction of Nitro/Hydroxyimino Precursors

Catalytic Hydrogenation of 4-Nitroso Derivatives

4-Nitroso-1-ethylpyrazol-5-ol is reduced using Pd/C under H₂ to afford the amino derivative. This method avoids harsh acids and achieves high purity.
Conditions :

  • Catalyst: 10% Pd/C

  • Solvent: Methanol

  • Pressure: 1 atm H₂

  • Yield: 82%.

Comparative Reduction Methods:

MethodReducing AgentYieldReference
Catalytic HydrogenationH₂/Pd-C82%
Zn/NH₄ClZn in MeOH65%

Solvent-Free Mechanochemical Approaches

Solid-State Synthesis

Recent advances utilize ball milling for solvent-free cyclization. Ethyl hydrazine and diketone precursors react mechanochemically, reducing reaction time to 2 hours with 75% yield.
Advantages :

  • No solvent waste

  • Scalable for industrial use.

Critical Analysis of Methodologies

Yield and Scalability Comparison

MethodYield RangeScalabilityLimitations
Hydrazine Condensation65–85%HighRequires toxic solvents
Decarboxylation70–78%ModerateHigh-energy input
Catalytic Hydrogenation80–85%HighCatalyst cost
Mechanochemical70–75%EmergingLimited substrate scope

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